molecular formula C20H23N5O3S B3009415 4-({1-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-4-yl}methoxy)-6-phenylpyrimidine CAS No. 2380041-69-8

4-({1-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-4-yl}methoxy)-6-phenylpyrimidine

Cat. No.: B3009415
CAS No.: 2380041-69-8
M. Wt: 413.5
InChI Key: DEDAJRFCHQWXHX-UHFFFAOYSA-N
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Description

4-({1-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-4-yl}methoxy)-6-phenylpyrimidine is a complex organic compound that features a combination of imidazole, piperidine, and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({1-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-4-yl}methoxy)-6-phenylpyrimidine typically involves multiple steps, starting with the preparation of the imidazole and piperidine intermediates. One common method involves the reaction of 1-methyl-1H-imidazole with sulfonyl chloride to form the sulfonyl imidazole intermediate. This intermediate is then reacted with piperidine to form the piperidinyl imidazole derivative. The final step involves the coupling of this derivative with a phenylpyrimidine moiety under specific conditions, such as the presence of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-({1-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-4-yl}methoxy)-6-phenylpyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form N-oxides.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield N-oxides, while reduction of the sulfonyl group can produce sulfides[4][4].

Scientific Research Applications

4-({1-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-4-yl}methoxy)-6-phenylpyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-({1-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-4-yl}methoxy)-6-phenylpyrimidine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, making it useful in metalloenzyme inhibition. The piperidine ring can interact with various receptors, potentially modulating their activity. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(1-Methyl-1H-imidazol-2-yl)sulfonyl]-1H-benzotriazole
  • 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde
  • (1-Methyl-1H-imidazol-4-yl)-acetic acid

Uniqueness

4-({1-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-4-yl}methoxy)-6-phenylpyrimidine is unique due to its combination of three distinct heterocyclic rings, which confer a diverse range of chemical and biological properties. This structural complexity allows for multiple modes of interaction with biological targets, making it a versatile compound for research and development .

Properties

IUPAC Name

4-[[1-(1-methylimidazol-2-yl)sulfonylpiperidin-4-yl]methoxy]-6-phenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3S/c1-24-12-9-21-20(24)29(26,27)25-10-7-16(8-11-25)14-28-19-13-18(22-15-23-19)17-5-3-2-4-6-17/h2-6,9,12-13,15-16H,7-8,10-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEDAJRFCHQWXHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1S(=O)(=O)N2CCC(CC2)COC3=NC=NC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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